3-(1-Methyl-1h-imidazol-5-yl)isoxazole-5-carboxylic acid
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Overview
Description
3-(1-Methyl-1h-imidazol-5-yl)isoxazole-5-carboxylic acid is a heterocyclic compound that features both an imidazole and an isoxazole ring. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-1h-imidazol-5-yl)isoxazole-5-carboxylic acid typically involves the formation of the imidazole and isoxazole rings followed by their coupling. One common method includes the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine to form the isoxazole ring . The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions . The final step involves coupling these two rings under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would typically involve the same synthetic routes but optimized for scale, including the use of catalysts and controlled reaction environments to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(1-Methyl-1h-imidazol-5-yl)isoxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the imidazole and isoxazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(1-Methyl-1h-imidazol-5-yl)isoxazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-Methyl-1h-imidazol-5-yl)isoxazole-5-carboxylic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions in enzymes, inhibiting their activity. The isoxazole ring can interact with various receptors, modulating their function. These interactions can lead to changes in cellular processes, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1h-imidazole-5-carboxylic acid
- Isoxazole-5-carboxylic acid
- 3-(1H-Imidazol-4-yl)propionic acid
Uniqueness
3-(1-Methyl-1h-imidazol-5-yl)isoxazole-5-carboxylic acid is unique due to the combination of the imidazole and isoxazole rings in a single molecule. This dual functionality allows it to interact with a broader range of biological targets compared to compounds with only one of these rings.
Properties
Molecular Formula |
C8H7N3O3 |
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Molecular Weight |
193.16 g/mol |
IUPAC Name |
3-(3-methylimidazol-4-yl)-1,2-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C8H7N3O3/c1-11-4-9-3-6(11)5-2-7(8(12)13)14-10-5/h2-4H,1H3,(H,12,13) |
InChI Key |
KXOAVIXORDQCEZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC=C1C2=NOC(=C2)C(=O)O |
Origin of Product |
United States |
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